5-(Pyridin-3-yl)furan-2-carbaldehyde

Overview

Description

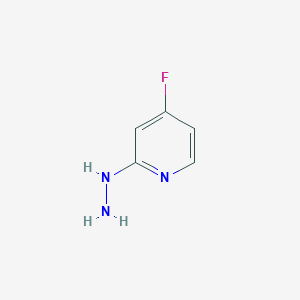

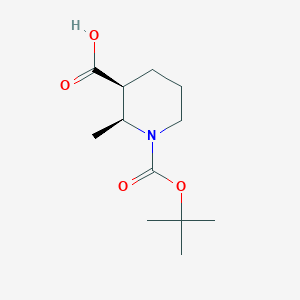

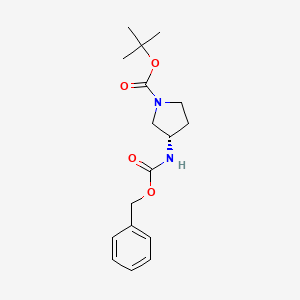

“5-(Pyridin-3-yl)furan-2-carbaldehyde” is a chemical compound that belongs to the class of aromatic aldehyde. It is also known as “5-(3-Pyridyl) Furfural” and has a molecular weight of 173.17 g/mol . The compound is a pale yellow powder.

Synthesis Analysis

The synthesis of “5-(Pyridin-3-yl)furan-2-carbaldehyde” involves several steps. A mixture of hetarylboronic acid and aryl (hetaryl) bromide is heated to 80°C and treated by adding a small amount of Pd-Ni (Co)-B-L, a bimetallic catalyst. The reaction mixture is vigorously stirred at reflux until complete conversion of the starting materials is achieved .Molecular Structure Analysis

The molecular structure of “5-(Pyridin-3-yl)furan-2-carbaldehyde” is represented by the InChI code1S/C10H7NO2/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-7H . This compound belongs to the class of organic compounds known as aralkylamines . Chemical Reactions Analysis

The chemical reactions involving “5-(Pyridin-3-yl)furan-2-carbaldehyde” are complex and can involve several steps. For example, in one reported synthesis, the reaction was highly exothermic, therefore an effective reflux condenser was essential for scaling up this synthesis .Physical And Chemical Properties Analysis

“5-(Pyridin-3-yl)furan-2-carbaldehyde” is a pale yellow powder that is soluble in water and organic solvents. It has a melting point of 100-101°C .Scientific Research Applications

Antibacterial Activity

5-(Pyridin-3-yl)furan-2-carbaldehyde: has been identified as a key compound in the synthesis of novel furan derivatives with significant antibacterial properties . These derivatives have shown efficacy against both gram-positive and gram-negative bacteria, addressing the urgent need for new antimicrobial compounds to treat multi-resistant illnesses.

Anticancer Potential

Research has indicated that furan derivatives, including those synthesized from 5-(Pyridin-3-yl)furan-2-carbaldehyde , exhibit promising anticancer activity. Specifically, investigations into novel chalcones against lung carcinoma cell lines have highlighted the potential of these compounds in cancer treatment .

Antifungal Applications

The compound has also been utilized in the development of agents that inhibit the growth of yeast-like fungi such as Candida albicans . This is particularly important given the rising concern over fungal infections and the resistance to current antifungal medications .

Material Science

In material science, derivatives based on 5-(Pyridin-3-yl)furan-2-carbaldehyde have been described as model compounds. They are used to study the effect of intramolecular hydrogen bonding and steric and electronic factors on molecular conformations, which is crucial for the development of new materials .

Anti-Inflammatory and Analgesic Effects

The furan nucleus, which is part of the structure of 5-(Pyridin-3-yl)furan-2-carbaldehyde , is associated with compounds that have anti-inflammatory and analgesic properties. This makes it a valuable compound for the development of new medications in these categories .

Antimicrobial Properties

Beyond antibacterial and antifungal applications, furan derivatives are being explored for their broader antimicrobial properties. This includes potential antiviral activities, which are increasingly important in the context of global health challenges .

Safety and Hazards

properties

IUPAC Name |

5-pyridin-3-ylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFODGXPXFMOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480820 | |

| Record name | 5-(Pyridin-3-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyridin-3-yl)furan-2-carbaldehyde | |

CAS RN |

38588-49-7 | |

| Record name | 5-(Pyridin-3-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)

![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)